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The Gene Expression Omnibus (GEO) is a public repository of functional genomics data
managed by the National Center for Biotechnology Information (NCBI).[1] It serves as a critical
resource for the scientific community, archiving and freely distributing high-throughput gene
expression and other functional genomics data. This guide provides an in-depth technical
overview of the GEO database, tailored for researchers, scientists, and drug development
professionals.

Understanding the GEO Data Structure

GEO organizes data into four main record types: Platforms, Samples, Series, and DataSets.
This hierarchical structure ensures that data is well-annotated and easy to navigate.[2]
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Data Record Type Accession Prefix Description

Describes the array or
sequencing technology used to
generate the data. This
Platform (GPL) GPL includes details about the
physical array design or the
sequencing instrument and

protocol.[3]

Contains information about an
individual sample, including its
source, the experimental
Sample (GSM) GSM treatments it underwent, and
the resulting data. Each
Sample record is linked to a

single Platform.[3]

Groups together a set of
related Samples that constitute
) a single experiment. The
Series (GSE) GSE ) )
Series record provides a

description of the overall study.

[3]

A curated collection of
biologically and statistically
comparable Samples from a

DataSet (GDS) GDS Series. DataSets are
organized to facilitate analysis
and visualization of gene

expression data.[3]

Data Submission to GEO: A Step-by-Step Overview

Submitting data to GEO involves preparing three key components: a metadata spreadsheet,
processed data files, and raw data files.[1] The submission process is designed to ensure that
the data is MIAME (Minimum Information About a Microarray Experiment) compliant.[4]
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Required Data Components

A complete GEO submission consists of the following:

o Metadata Spreadsheet: A template Excel file provided by GEO must be filled out with
detailed information about the study, samples, and protocols.[1] All required fields, marked

with an asterisk, must be completed.[5]

o Processed Data Files: These are the final, quantified data used to draw conclusions in the
study, such as normalized read counts for RNA-seq experiments or peak files for ChiP-seq.

[1]

o Raw Data Files: These are the original files generated by the sequencing instrument,
typically in FASTQ or BAM format.[1] GEO deposits these raw files into the Sequence Read
Archive (SRA) on behalf of the submitter.[1]

Data Submission Workflow

The general workflow for submitting high-throughput sequencing data to GEO is as follows:
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Caption: A simplified workflow for submitting high-throughput sequencing data to the GEO
database.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of
submitted data. Below are generalized protocols for two common types of experiments found in

GEO.
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RNA-Seq Experimental Protocol

RNA sequencing (RNA-seq) is a powerful method for transcriptome profiling. A typical RNA-seq
workflow involves the following steps:

» RNA Isolation: Extract total RNA from the biological samples of interest.

e RNA Quality Control: Assess the quantity and quality of the extracted RNA using
spectrophotometry and capillary electrophoresis.

e Library Preparation:

o Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mMRNA) using poly-A
selection.

o Fragment the RNA.

o Synthesize first-strand cDNA using reverse transcriptase and random primers.

o Synthesize second-strand cDNA.

o Perform end-repair, A-tailing, and adapter ligation.

o Amplify the library using PCR.
 Library Quality Control: Validate the size and concentration of the sequencing library.
e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
o Data Analysis:

o Perform quality control on the raw sequencing reads (FASTQ files).

o Align reads to a reference genome or transcriptome.

o Quantify gene or transcript expression to generate a count matrix.
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Caption: A high-level overview of a typical RNA-seq experimental workflow.
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ChIP-Seq Experimental Protocol

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is used to identify the
binding sites of DNA-associated proteins.

o Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

o Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using
sonication or enzymatic digestion.

e Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein
of interest. The antibody-protein-DNA complexes are then captured using magnetic beads.

e Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the
immunoprecipitated chromatin from the beads.

» Reverse Cross-linking: Reverse the protein-DNA cross-links and purify the DNA.
» Library Preparation: Prepare a sequencing library from the purified DNA fragments.
e Sequencing: Sequence the prepared libraries.
o Data Analysis:
o Perform quality control on the raw sequencing reads.
o Align reads to a reference genome.

o Perform peak calling to identify regions of enrichment.

Data Analysis with GEO2R

GEOZR is an interactive web tool that allows users to perform differential expression analysis
on GEO data without needing programming expertise.[6] It utilizes the R packages GEOquery
and limma for microarray data and DESeq2 for RNA-seq data.[6]

GEO2R Analysis Workflow

o Select a GEO Series: Choose a GSE accession number to analyze.
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» Define Groups: Assign samples from the Series into two or more experimental groups for

comparison.

o Perform Analysis: GEO2R performs a statistical comparison between the defined groups to
identify differentially expressed genes.

e View Results: The results are presented as a table of genes ranked by p-value, along with
visualizations like volcano plots and heatmaps.

GEOZ2R Feature Description

Input A GEO Series (GSE) accession number.

limma for microarray data, DESeq2 for RNA-seq

Statistical Packages
data.[6]

A table of differentially expressed genes with
Output associated statistics (log2 fold change, p-value,

adjusted p-value).

] o Volcano plots, heatmaps, box plots, and mean-
Visualizations )
difference plots.

Signaling Pathways Investigated with GEO Data

GEO datasets are frequently used to investigate the role of various signaling pathways in
different biological contexts. Here are a few examples of signaling pathways that have been
studied using data from GEO.

p53 Signaling Pathway

The p53 signaling pathway plays a crucial role in tumor suppression by regulating cell cycle
arrest, apoptosis, and DNA repair.[7] Studies using GEO datasets have identified key genes in
the p53 pathway that are dysregulated in various cancers.[8]
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Caption: A simplified representation of the p53 signaling pathway.

TGF-beta Signaling Pathway

The Transforming Growth Factor-beta (TGF-3) signaling pathway is involved in many cellular

processes, including cell growth, differentiation, and apoptosis.[9] Its dysregulation is implicated
in cancer and other diseases.[9]
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Caption: The canonical TGF-beta signaling pathway.

NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a key regulator of the immune response, inflammation, and cell survival.[10] Analysis of GEO
data has provided insights into the role of NF-kB in various inflammatory diseases and cancers.

[10]
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Caption: An overview of the canonical NF-kB signaling pathway.

MAPKI/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular
signal-Regulated Kinase (ERK), is a crucial signaling cascade that regulates cell proliferation,
differentiation, and survival.[11] Its aberrant activation is a common feature of many cancers.
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Caption: The core cascade of the MAPK/ERK signaling pathway.

Conclusion
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The Gene Expression Omnibus is an indispensable resource for the scientific community,
providing a vast and freely accessible collection of functional genomics data. This guide has
provided a technical overview of the GEO database, from its fundamental data structures and
submission procedures to the powerful analysis tools it offers. By understanding the intricacies
of GEO, researchers can effectively leverage this resource to advance their own research and
contribute to the collective body of scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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